molecular formula C16H23N3O3S2 B14945845 2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

Katalognummer: B14945845
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: BGBHRJGQJXKLPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a complex organic compound with a unique structure that combines a benzothiazole ring with a piperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, followed by the introduction of the piperidine moiety and the sulfonamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent or drug candidate.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
  • 2-hydrazinyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
  • Acetic acid, 2-oxo-2-((2,2,6,6-tetramethyl-4-piperidinyl)amino)-, hydrazide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzothiazole ring and piperidine moiety contribute to its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C16H23N3O3S2

Molekulargewicht

369.5 g/mol

IUPAC-Name

2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3H-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C16H23N3O3S2/c1-15(2)8-10(9-16(3,4)19-15)18-24(21,22)11-5-6-12-13(7-11)23-14(20)17-12/h5-7,10,18-19H,8-9H2,1-4H3,(H,17,20)

InChI-Schlüssel

BGBHRJGQJXKLPN-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.